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Mechanism and Key Quantitative Data

The high initiation rate stems from the electron-withdrawing group (EWG) on the chelating benzylidene
ligand. The dimethylsulfonamide group (- S02NMe2) reduces electron density on the oxygen atom of the
chelating isopropoxy (1Pr0) fragment, weakening the Ru—O bond and facilitating dissociation to generate

the active 14-electron Ru-carbene species [1] [2].

This EWG effect can be quantified using Hammett constants (opara), which correlate the strength of the

electronic effect with the catalyst's initiation rate [2].

Table 1: Hammett Constants (opara) for Common EWGs in Hoveyda-Grubbs Type Catalysts

Electron-Withdrawing Group (EWG) Hammett Constant (opara)
F 0.06
CFs 0.54
C(O)CéHs 0.43
SO2Ce6Hs 0.68
SO2N(CHs)z (in Zhan-1B) 0.65
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Electron-Withdrawing Group (EWG) Hammett Constant (ocpara)

NO:2 0.78

A direct comparative study provides experimental evidence for Zhan Catalyst-1B's performance [3].

Table 2: Comparative Initiation Rate in Ring-Closing Metathesis (RCM)

Key Structural Conversion in RCM of 8a (10 min, 0.5 mol%
Catalyst
Feature catalyst)
Zhan Catalyst-1B (7b in EWG: -SO2NMe2 96%
study)
A novel catalyst (7a in EWG: -NHAc 84%
study)
Hoveyda-Grubbs 2nd Gen No strong EWG 78%
(2b)
Grubbs 2nd Gen (1b) No chelating <40%
benzylidene

Experimental Protocol for Initiation Rate Study

You can determine the relative initiation rate experimentally via NMR reaction monitoring [3].

¢ Reaction Setup: Prepare an NMR tube with deuterated solvent (e.g., CD2Cl2), diene substrate (e.g.,
N,N-diallyl-4-methylbenzenesulfonamide, 8a), and catalyst. A typical substrate-to-catalyst molar ratio
(S/C) is 200:1.

e Data Acquisition: Place the NMR tube in the spectrometer immediately after catalyst addition.
Record consecutive (*1H ) NMR spectra at short time intervals (e.g., every 2 minutes).

« Signal Monitoring: Track the disappearance of the substrate's vinylic proton signals (-0CH2CH=CH2)
and/or the appearance of the product's vinylic proton signals (e.g., the formed pyrrole ring).

o Data Analysis: Plot the conversion (calculated from NMR signal integrals) versus time. The initial
slope of the curve is proportional to the initiation rate. A steeper initial slope indicates a faster-
initiating catalyst.
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Application and Handling Notes

The high initiation rate makes Zhan Catalyst-1B particularly effective for challenging reactions [2]:

e Macrocyclization: Useful for forming large rings via Ring-Closing Metathesis (RCM), where
competing dimerization and oligomerization are significant. The fast-initiating catalyst favors
intramolecular cyclization.

¢ Cross-Metathesis: Beneficial for reactions with sterically hindered or electron-deficient olefins.

e Handling and Storage: The catalyst is a green solid, soluble in chlorinated solvents (DCM,
chloroform), ethers, but insoluble in alcohols [1]. Store in a cool, dry place, protected from air and
moisture [4].

The following diagram illustrates the initiation mechanism of Zhan Catalyst-1B, showing how the electron-

withdrawing sulfonamide group weakens the Ru—O bond.
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Initiation mechanism of Zhan Catalyst-1B, showing the critical role of the electron-withdrawing group

(EWG) in generating the active catalyst species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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